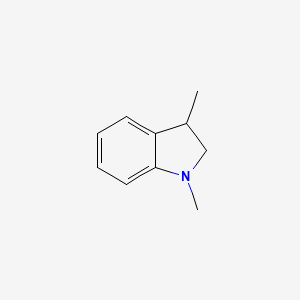
1,3-Dimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylindoline is an organic compound belonging to the indoline family, characterized by a fused benzene and pyrrole ring system. This compound is notable for its structural features, which include two methyl groups attached to the nitrogen atom and the third carbon atom of the indoline ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 1,3-dimethylindole using zinc dust and 85% phosphoric acid . This method yields a mixture of cis and trans isomers of this compound. Another method involves the reduction of 1,3-dimethylindole using tin and hydrochloric acid, although this method may result in lower yields and potential polymerization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using metal catalysts and strong acids. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroindoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid or tin and hydrochloric acid are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1,3-Dimethylindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethylindoline involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with and modify biological molecules. The specific pathways and targets depend on the context of its use, such as in biological or industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: Another indoline derivative with similar structural features but different substitution patterns.
3,3-Dimethylindoline Squaraine: A squaraine dye derivative with unique photophysical properties.
Uniqueness
1,3-Dimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
39891-78-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1,3-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-6,8H,7H2,1-2H3 |
InChI Key |
MNNJPINCYKGTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















